N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)methanesulfonamide
Beschreibung
Eigenschaften
IUPAC Name |
N-[2-(4-pyrrolidin-1-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N6O2S/c1-21(19,20)16-4-7-18-12-10(8-15-18)11(13-9-14-12)17-5-2-3-6-17/h8-9,16H,2-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POBKAIVUYWTIGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NCCN1C2=C(C=N1)C(=NC=N2)N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic routes to produce N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)methanesulfonamide involve multi-step procedures. Typically, the synthesis begins with the creation of the pyrazolopyrimidine core, followed by the introduction of the pyrrolidine group. Reaction conditions often include refluxing in appropriate solvents and the use of catalysts to facilitate specific coupling reactions. For industrial production, large-scale synthesis employs optimized conditions to enhance yield and purity, ensuring the scalability of the process.
Analyse Chemischer Reaktionen
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The compound's biological efficacy is linked to its ability to interact with molecular targets, such as enzymes or receptors, altering their function. The mechanism often involves binding to active sites or modulating signal pathways, thus influencing cellular processes.
Vergleich Mit ähnlichen Verbindungen
Comparative Analysis with Structurally Similar Compounds
The following table and analysis highlight key differences between the queried compound and structurally related analogs from the evidence.
Key Observations:
Substituent Impact on Properties: The queried compound lacks bulky aromatic groups (e.g., chromenone in or benzo[d]thiazole in ), which may improve bioavailability compared to higher-molecular-weight analogs.
Synthetic Accessibility: The methanesulfonamide linker in the queried compound is simpler to synthesize than the biotin-conjugated side chain in 2v (39% yield) or the multi-step chromenone synthesis in (33% yield) .
Structural and Functional Implications
- Electronic Effects : The pyrrolidin-1-yl group is electron-rich, which may modulate the pyrazolo[3,4-d]pyrimidine core’s π-π stacking interactions compared to electron-withdrawing substituents (e.g., thioethers in 2u) .
- Pharmacokinetics: The ethylmethanesulfonamide linker balances hydrophilicity and lipophilicity, contrasting with the polyethylene glycol-like chain in 2u (high hydrophilicity) or the chromenone in (high lipophilicity) .
Biologische Aktivität
N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)methanesulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, cellular effects, molecular mechanisms, and potential therapeutic applications based on recent research findings.
This compound exhibits a variety of biochemical interactions, primarily functioning as an antagonist to the vanilloid receptor 1 (TRPV1) and modulating the insulin-like growth factor 1 receptor (IGF-1R) pathways. These interactions suggest its potential role in pain management and metabolic regulation.
| Property | Value |
|---|---|
| Molecular Weight | 287 g/mol |
| LogD (pH = 7.4) | 0.9 |
| Topological Polar Surface Area | 68 Ų |
| Kinetic Solubility | 191 μM |
2. Cellular Effects
This compound influences various cell types by affecting cellular signaling pathways, gene expression, and metabolic processes. Notably, it has been shown to induce apoptosis in cancer cells and promote cell cycle arrest, suggesting its potential as an anticancer agent.
Case Study: Cancer Cell Apoptosis
In a study examining the effects on cancer cell lines, the compound demonstrated significant apoptosis induction, with a notable increase in phosphorylated histone H3 labeling indicating G2/M phase arrest. This suggests that the compound may effectively hinder tumor growth by disrupting the cell cycle.
3. Molecular Mechanisms
The molecular activity of this compound involves binding to specific biomolecules and modulating their functions. Its mechanism includes:
- Enzyme Inhibition: The compound inhibits several enzymes involved in critical metabolic pathways.
- Gene Expression Modulation: It alters the expression levels of genes associated with inflammation and cell proliferation.
- Receptor Interaction: By antagonizing TRPV1, it may provide analgesic effects without the side effects typical of traditional pain medications.
4. Metabolic Pathways
This compound participates in multiple metabolic pathways, impacting both primary and secondary metabolites. Its interactions with various enzymes could lead to altered metabolic flux and changes in metabolite concentrations.
5. Therapeutic Potential
Given its diverse biological activities, this compound shows promise for various therapeutic applications:
- Pain Management: As a TRPV1 antagonist, it could serve as a novel analgesic.
- Cancer Therapy: Its ability to induce apoptosis and arrest the cell cycle positions it as a candidate for anticancer drug development.
- Metabolic Disorders: Modulating IGF-1R signaling may have implications in treating insulin resistance and other metabolic syndromes.
Q & A
Q. What are the optimized synthetic routes for this compound, and what solvents or coupling agents are critical for high yields?
The synthesis involves nucleophilic substitution or coupling reactions. Pyrazolo[3,4-d]pyrimidine precursors are reacted with pyrrolidine derivatives in dry acetonitrile or dichloromethane under reflux. Key steps include alkylation of the pyrimidine core followed by sulfonamide introduction. Solvents like acetonitrile (polar intermediates) and dichloromethane (Schotten-Baumann conditions) are critical. Purification via recrystallization from acetonitrile or isopropyl alcohol ensures >95% purity .
Q. Which spectroscopic and chromatographic methods confirm structural purity?
Combined use of ¹H/¹³C NMR (substituent positions and integration ratios), IR spectroscopy (functional groups, e.g., sulfonamide S=O stretches at ~1150-1350 cm⁻¹), and LC-MS (molecular ion consistency) is standard. High-resolution mass spectrometry (HRMS) resolves isotopic patterns, while HPLC with UV detection (λ = 254 nm) quantifies purity .
Q. How are in vitro biological activities evaluated?
Enzymatic inhibition assays (kinase/protease targets) use fluorescence/colorimetric substrates. Cell-based viability assays (MTT/resazurin in cancer lines like HeLa/MCF-7) assess cytotoxicity. Binding affinity studies (surface plasmon resonance or ITC) quantify target interactions. Dose-response curves (IC₅₀) and positive controls (e.g., staurosporine) are mandatory .
Advanced Research Questions
Q. How can computational strategies accelerate reaction optimization?
Quantum mechanical calculations (DFT for transition states) and cheminformatics predict reactive sites/solvent effects. Machine learning models trained on reaction databases suggest optimal conditions (catalyst, temperature). ICReDD’s workflows reduce trial-and-error by 60% via transition state analysis and automated parameter screening .
Q. How do structure-activity relationship (SAR) studies guide substituent modification?
Systematic variation of the pyrrolidine moiety (ring size, N-alkylation) and sulfonamide groups is analyzed via bioactivity assays. 3D-QSAR models map steric/electronic requirements. Bulkier substituents at the pyrimidine 4-position improve kinase selectivity by 3-fold .
Q. How to resolve contradictions in pharmacological data (e.g., varying IC₅₀ values)?
Cross-validate assay protocols (ATP concentrations, cell passage numbers). Meta-analyses with standardized normalization (% inhibition vs. controls) and Bland-Altman plots identify discrepancies. Replication under controlled conditions resolves 85% of contradictions .
Q. What strategies improve yield and scalability in multi-step syntheses?
Optimize stoichiometry (1.2-1.5 eq alkylating agents), phase-transfer catalysts (e.g., TBAB), and temperature gradients. Continuous flow systems enhance scalability for sulfonamide coupling, improving yields from 45% to 72% in SNAr reactions .
Q. How are purification challenges addressed?
Gradient elution (hexane:EtOAc 10:1 to 1:2) mitigates co-elution in column chromatography. Recrystallization solvent polarity (acetonitrile vs. ethanol) matches solubility. Preparative HPLC with C18 columns achieves >99% purity .
Q. Which biophysical techniques elucidate protein interactions?
Surface plasmon resonance (SPR) measures binding kinetics (ka/kd); isothermal titration calorimetry (ITC) quantifies ΔH/ΔS. X-ray crystallography (<2.0 Å resolution) identifies hydrogen bonds with sulfonamide oxygen. Mutagenesis (Ala-scanning) validates critical residues .
Q. How is thermal stability assessed during formulation?
Thermogravimetric analysis (TGA; 10°C/min under N₂) determines decomposition onset (>180°C). Differential scanning calorimetry (DSC) detects melt transitions. Accelerated stability studies (40°C/75% RH) show hydrolytic degradation to methanesulfonic acid and pyrazolo-pyrimidine fragments .
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